Quetiapine D4 Hemifumarate Quetiapine D4 Hemifumarate An isotope lablled Quetiapine Hemifumarate. Quetiapine is an atypical antipsychotic used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.
Brand Name: Vulcanchem
CAS No.: 1217310-65-0
VCID: VC0196488
InChI: InChI=1S/2C21H25N3O2S.2C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1+/i2*14D2,16D2;;
SMILES: C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C21H21D4N3O2S.1/2C4H4O4
Molecular Weight: 445.54

Quetiapine D4 Hemifumarate

CAS No.: 1217310-65-0

Cat. No.: VC0196488

Molecular Formula: C21H21D4N3O2S.1/2C4H4O4

Molecular Weight: 445.54

Purity: 0.95

* For research use only. Not for human or veterinary use.

Quetiapine D4 Hemifumarate - 1217310-65-0

CAS No. 1217310-65-0
Molecular Formula C21H21D4N3O2S.1/2C4H4O4
Molecular Weight 445.54
IUPAC Name 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid
Standard InChI InChI=1S/2C21H25N3O2S.2C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1+/i2*14D2,16D2;;
SMILES C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Chemical Identity and Structure

Basic Identification

Quetiapine D4 Hemifumarate is a deuterium-labeled version of quetiapine hemifumarate, containing four deuterium atoms in its structure. The compound is identified by several key parameters as shown in Table 1.

Table 1: Chemical Identification of Quetiapine D4 Hemifumarate

ParameterInformation
Primary CAS Number1217310-65-0
Alternative CAS Number1031703-35-1
IUPAC Name2-[2-(4-benzo[b] benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;fumaric acid
Molecular FormulaC21H21D4N3O2S.1/2C4H4O4
Molecular Weight445.54 g/mol
SynonymsQuetiapine-D4 hemifumarate, Ethanol, 2-[2-(4-dibenzo[b,f] thiazepin-11-yl-1-piperazinyl)ethoxy-1,1,2,2-d4]-, (2E)-2-butenedioate (2:1)

The molecular formula varies slightly across different sources, with some reporting it as C23H23D4N3O4S with a corresponding molecular weight of 503.60 g/mol . This variation likely reflects different interpretations of how the fumarate component integrates into the formula.

Molecular Structure and Physical Properties

The canonical SMILES notation for this compound is: OCCOC([2H])([2H])C([2H])([2H])N(CC1)CCN1C2=NC(C=CC=C3)=C3SC4=C2C=CC=C4.O=C(O)/C=C/C(O)=O.[0.5] .

Pharmacological Properties

Receptor Binding Profile

Quetiapine exhibits a complex binding profile across multiple neurotransmitter receptors. It shows antagonistic activity at serotonin 5-HT2 receptors and dopamine D2 receptors, with the affinity for serotonin receptors being approximately twice that for dopamine receptors . This preferential binding to serotonin receptors contributes to its classification as an atypical antipsychotic, associated with a reduced incidence of extrapyramidal side effects compared to conventional antipsychotics.

Research Applications

Pharmacokinetic Studies

Quetiapine D4 Hemifumarate serves as an invaluable tool in pharmacokinetic studies, where it is used to trace the metabolism and distribution of quetiapine in biological systems. The deuterium labeling enables researchers to differentiate between the administered compound and endogenous or previously administered non-labeled quetiapine.

Mass spectrometry techniques can readily distinguish the deuterated compound from non-deuterated versions based on the mass difference, allowing for precise quantification even in complex biological matrices. This capability is particularly useful in:

  • Bioavailability and bioequivalence studies

  • Drug-drug interaction investigations

  • Metabolic pathway elucidation

  • Population pharmacokinetic modeling

Analytical Applications

The compound is extensively used as an analytical reference standard in pharmaceutical quality control and forensic toxicology. Its defined isotopic composition makes it an ideal internal standard for quantitative analysis of quetiapine in various matrices, including:

  • Pharmaceutical formulations

  • Biological fluids (plasma, urine)

  • Postmortem specimens

  • Environmental samples

When used as an internal standard, Quetiapine D4 Hemifumarate compensates for variations in sample preparation, instrument response, and matrix effects, enhancing the accuracy and precision of analytical methods.

Research Findings

Studies utilizing Quetiapine D4 Hemifumarate have contributed significantly to our understanding of quetiapine's pharmacokinetics and metabolism. Research has demonstrated that quetiapine undergoes extensive hepatic metabolism, with less than 1% of an administered dose excreted unchanged .

The metabolic pathway of quetiapine involves the formation of several metabolites, including N-desalkylquetiapine, which possesses pharmacological activity. Research using deuterated standards has helped elucidate the relative contributions of different metabolic pathways and the influence of genetic polymorphisms in metabolizing enzymes on drug disposition .

Additionally, studies have examined the photodegradation of quetiapine, identifying several degradation products through comparative analysis with deuterated standards. The primary photodegradation pathway involves oxidation of the dibenzothiazepine ring, with photolysis being a secondary route of degradation .

SolventSolubilitySpecial Conditions
DMSO100 mg/mL (224.43 mM)Requires ultrasonic treatment, warming, and heating to 80°C
DMSO50 mg/mL (112.22 mM)Requires ultrasonic treatment
Water1.25 mg/mL (2.81 mM)Requires ultrasonic treatment

This solubility profile is important for researchers preparing stock solutions for analytical or biological experiments. The relatively high solubility in DMSO makes it a preferred solvent for preparing concentrated stock solutions .

Solution Preparation Guidelines

When preparing solutions of Quetiapine D4 Hemifumarate for research purposes, the following steps are recommended:

  • Select an appropriate solvent based on the final application and required concentration

  • For DMSO solutions, warming and ultrasonic treatment may be necessary to achieve complete dissolution

  • For aqueous solutions, prepare a concentrated stock in DMSO first, then dilute with the aqueous medium

  • Filter sterilize solutions intended for biological applications

  • Aliquot stock solutions to minimize freeze-thaw cycles

  • Document preparation date, concentration, and storage conditions

These guidelines help ensure the integrity and consistency of research results when working with this compound.

Synthesis and Quality Control

Quality Control Parameters

The quality of Quetiapine D4 Hemifumarate as a reference standard is assessed through multiple analytical techniques to ensure its suitability for research applications. Table 3 summarizes the typical quality control parameters evaluated for this compound.

Table 3: Quality Control Parameters for Quetiapine D4 Hemifumarate

ParameterTypical SpecificationAnalytical Method
Purity>95%HPLC
IdentityConformance to structureNMR, Mass Spectrometry
Isotopic Purity>98% D incorporationMass Spectrometry
Water Content<0.5%Karl Fischer Titration
Residual SolventsICH Q3C limitsGas Chromatography

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